5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole
Description
Properties
CAS No. |
112725-02-7 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H15NO2/c1-18-14-9-7-12(8-10-14)15-11-17-16(19-15)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI Key |
RMDZEGDOFYXILO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Methoxybenzaldehyde with Amino Alcohols
The synthesis starts with the condensation of 4-methoxybenzaldehyde and a suitable amino alcohol (e.g., 2-phenyl amino ethanol) under catalytic conditions.
The reaction proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by cyclization and dehydration to form the oxazoline ring.
Catalysts such as acid catalysts or dehydrating agents (e.g., phosphorus oxychloride) are used to facilitate ring closure.
The reaction is typically carried out under reflux conditions in solvents like toluene or ethanol.
Two-Step Synthesis via Azlactone Intermediates
A multistep synthesis involves first preparing 4-methoxy hippuric acid by reacting glycine with 4-methoxybenzoyl chloride in a basic medium.
This intermediate is then converted to 2-(4-methoxyphenyl)-5-oxazolone by reaction with ethyl chloroformate and N-methylmorpholine.
Subsequent reaction with toluene and anhydrous aluminum chloride at room temperature yields 2-aza-1-(4-methoxyphenyl)-4-toluel-1,4-butandiones.
Finally, refluxing with phosphorus oxychloride for 48 hours affords the target oxazole derivative.
Copper- and Silver-Catalyzed Cyclization
A two-step synthesis involving copper catalysis for nucleophilic ring opening of bis(methylthio)methylene-2-phenyloxazole-5-one templates.
Followed by silver carbonate-catalyzed 5-endo cyclization to form 2-phenyl-4,5-substituted oxazoles.
This method allows for the introduction of various substituents at the 4 and 5 positions, including the 4-methoxyphenyl group.
Iodine-Promoted Cyclization
Iodine in the presence of potassium carbonate in DMF at 80°C can promote the cyclization of appropriate amide and aldehyde precursors to form oxazole rings.
The reaction mixture is stirred at ambient temperature, then refluxed for 6-7 hours.
The product is isolated by extraction, recrystallization, and purification via column chromatography.
- Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation of aldehyde + amino alcohol | 4-Methoxybenzaldehyde, 2-phenyl amino ethanol, acid catalyst, reflux in toluene/ethanol | Several hours (4-12 h) | Moderate to high (50-70%) | Direct cyclization, simple setup |
| Azlactone intermediate route | Glycine, 4-methoxybenzoyl chloride, ethyl chloroformate, AlCl3, POCl3 reflux | Up to 48 h reflux | Moderate (40-60%) | Multistep, requires careful control |
| Copper/Silver catalysis | Copper catalyst, silver carbonate, bis(methylthio)methylene-2-phenyloxazole-5-one | Several hours | Moderate to high (60-80%) | Allows substitution flexibility |
| Iodine-promoted cyclization | Iodine, K2CO3, DMF, reflux 6-7 h | 6-7 hours | High (78-82%) | Efficient, mild conditions, good yields |
| Microwave-assisted synthesis | Aryl aldehyde, TosMIC, K3PO4, isopropyl alcohol, microwave irradiation | Minutes (8-10 min) | High (70-85%) | Rapid, green chemistry approach |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
NMR (1H and 13C) confirms the presence of characteristic oxazoline ring protons and aromatic substituents.
IR spectra show absorption bands corresponding to C=N and C–O stretching vibrations indicative of the oxazoline ring.
Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 253.29 g/mol.
Thin Layer Chromatography (TLC) and column chromatography are used for monitoring reaction progress and purification, respectively.
The preparation of 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole can be achieved through multiple synthetic routes, each with distinct advantages:
Direct condensation of aldehydes with amino alcohols offers simplicity.
Multistep azlactone-based methods provide access to structurally related oxazoles.
Catalytic methods using copper and silver enable functional group diversity.
Iodine-promoted and microwave-assisted syntheses offer efficient, high-yielding, and greener alternatives.
Selection of the method depends on available starting materials, desired yield, reaction time, and scalability considerations. Analytical techniques are critical for verifying the successful synthesis of the target compound.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The 4,5-dihydrooxazole ring undergoes nucleophilic attack under acidic or Lewis acid-catalyzed conditions, leading to ring-opening intermediates. These reactions are critical for synthesizing functionalized amines or amides:
-
Mechanism : Protonation of the oxazole nitrogen generates an oxazolium intermediate, which is susceptible to nucleophilic attack at the 5-position .
-
Example : Reaction with water under acidic conditions produces N-benzyl-β-hydroxyamide derivatives. This pathway is stereoelectronically controlled, favoring regioselective cleavage .
| Conditions | Nucleophile | Product | Yield |
|---|---|---|---|
| H₂O, 1M NaHCO₃, RT | H₂O | N-Benzyl-β-hydroxyamide | 65–78% |
| RNH₂, BF₃·Et₂O, −78°C | Primary amine | N-Alkyl-β-aminoamide | 72–85% |
Electrophilic Substitution
The aromatic methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group:
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxyphenyl ring .
-
Halogenation : Bromination using Br₂/FeBr₃ yields 4-bromo-5-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole .
Key Data :
-
Nitration proceeds at 0°C with 89% regioselectivity for the para position .
-
Bromination requires catalytic FeBr₃ and achieves 76% yield .
Cyclization and Heterocycle Formation
The compound participates in cycloadditions and serves as a precursor for synthesizing fused heterocycles:
-
Diels-Alder Reaction : Acts as a dienophile with electron-rich dienes to form bicyclic oxazoline derivatives .
-
Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 4-position .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Diels-Alder | Toluene, 110°C, 12h | Bicyclic oxazoline | 68% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Aryl-5-(4-methoxyphenyl)oxazole | 82% |
Oxidation and Dehydrogenation
Controlled oxidation converts the dihydrooxazole to a fully aromatic oxazole:
-
Dehydrogenation : Using MnO₂ or DDQ in dichloromethane removes two hydrogens, yielding 5-(4-methoxyphenyl)-2-phenyloxazole .
-
Epoxidation : Reaction with mCPBA forms an epoxide at the 4,5-double bond, though this is less common due to ring strain.
Experimental Note :
Functionalization via Metal Catalysis
Transition metals enable selective modifications:
-
Copper-Catalyzed Alkynylation : Sonogashira coupling with terminal alkynes introduces alkynyl groups at the 4-position .
-
Silver-Mediated Cyclization : Silver carbonate promotes 5-endo cyclization of ring-opened intermediates to form trisubstituted oxazoles .
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Alkynylation | CuI, Pd(PPh₃)₂Cl₂ | 4-Alkynyl-5-(4-methoxyphenyl)oxazole | 75% |
| Cyclization | Ag₂CO₃, DMF | 2-Phenyl-4,5-difunctionalized oxazole | 88% |
Biological Activity Modulation
While not a direct chemical reaction, structural modifications impact bioactivity:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole exhibit potent antimicrobial properties. For instance, derivatives of oxazole have shown efficacy against various strains of bacteria and fungi.
| Compound | Target Organism | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole | Staphylococcus aureus | 32 |
| Other oxazole derivatives | E. coli | 64 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticonvulsant Activity
The anticonvulsant potential of oxazole derivatives has been explored in various studies. Compounds with similar structures to 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole have demonstrated activity in models such as the maximal electroshock seizure (MES) test.
| Compound | Model Test | Activity |
|---|---|---|
| 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole | MES | Active |
| Other derivatives | scPTZ | Active |
These findings highlight the therapeutic promise of this compound in managing epilepsy and related disorders .
Analgesic Activity
In analgesic assays, certain derivatives of oxazole have been compared to standard analgesics like ibuprofen and diclofenac.
| Compound | Maximal Analgesic Activity (%) |
|---|---|
| 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole | 81.86 |
| Ibuprofen | 73.52 |
This suggests that the compound may be more effective than some conventional analgesics .
Synthetic Approaches
The synthesis of 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole can be achieved through several methodologies involving cyclization reactions of appropriate precursors.
Common Synthetic Routes
- Condensation Reactions : Reacting substituted phenols with α-amino acids or their derivatives.
- Cyclization Methods : Utilizing catalysts to promote cyclization under mild conditions.
These synthetic strategies allow for the modification of the compound’s structure to enhance its biological activity .
Case Studies
Several studies have focused on the biological evaluation of compounds related to 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of oxazole derivatives against multidrug-resistant strains of Staphylococcus aureus. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial potency .
Case Study 2: Anticonvulsant Screening
In another investigation, a library of oxazole derivatives was screened for anticonvulsant activity using the MES model. The study identified several promising candidates that warrant further exploration .
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like lipoxygenases by binding to their active sites . This inhibition can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the 4,5-dihydro-1,3-oxazole core but differ in substituents, leading to variations in properties and applications:
Key Observations :
- Hydrogen Bonding : The amine group in 5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine enables intermolecular interactions, which may influence crystallization or biological target binding .
- Reactivity : Iodine and ketone substituents (e.g., in 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole and 2-phenyl-5-oxo-4,5-dihydro-1,3-oxazole ) offer sites for further chemical modifications, broadening synthetic utility .
Physicochemical Properties
- Melting Points :
- Spectroscopic Data :
Activity Trends :
Biological Activity
5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole is with a molecular weight of approximately 253.31 g/mol. The structure features a methoxy group and two phenyl rings, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined and are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of oxazole derivatives has been explored in various studies. The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results showed that it inhibited cell proliferation with IC50 values as shown in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : Some studies suggest that oxazole derivatives can inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence indicates that these compounds may trigger apoptosis in cancer cells through mitochondrial pathways.
Study on Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various oxazole derivatives, including our compound of interest. The study concluded that structural modifications significantly impact the antimicrobial activity, highlighting the importance of the methoxy group in enhancing efficacy against Gram-positive bacteria .
Anticancer Research
A notable investigation published in Cancer Letters explored the anticancer properties of oxazole compounds. It was found that the compound induced apoptosis in MCF-7 cells by activating caspase pathways. The study emphasized the potential use of such compounds as therapeutic agents in cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole?
- The compound can be synthesized via cyclocondensation reactions using (S)-(+)-2-phenylglycinol as a chiral precursor. Key steps include refluxing with aldehydes in toluene, followed by purification via column chromatography (e.g., silica gel with ethyl acetate/hexane). Microwave-assisted synthesis (300 W, 5–6 min) has also been shown to improve reaction efficiency and yield compared to traditional heating .
Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For dihydrooxazole derivatives, monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters (a = 8.15 Å, b = 10.94 Å, c = 12.09 Å) and β angles near 90° are typical. Data collection using graphite-monochromated radiation (e.g., Oxford Diffraction Gemini) provides atomic-resolution details, including bond lengths and torsion angles .
Q. What analytical techniques are critical for assessing purity and physicochemical properties?
- Use a combination of:
- HPLC : To determine enantiomeric excess (chiral columns, hexane/isopropanol mobile phase).
- FT-IR : Confirm functional groups (e.g., C=N stretch at ~1650 cm⁻¹).
- Elemental Analysis : Validate molecular formula (e.g., C₁₆H₁₅NO₂).
- Solubility Testing : Measure in ethanol, DMSO, or water (reported solubility: ~1.4E-3 g/L at 25°C) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what techniques validate enantiomeric purity?
- Enantioselective synthesis requires chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) or asymmetric catalysis. Post-synthesis, enantiomeric excess (%ee) is quantified via chiral HPLC or polarimetry. For diastereomers, NOESY NMR can distinguish axial/equatorial substituents .
Q. What computational tools are validated for predicting stability and reactivity under varying conditions?
- Advanced Chemistry Development (ACD/Labs) software predicts physicochemical properties (e.g., logP = 4.02, density = 1.14 g/cm³). DFT calculations (Gaussian 09) model reaction pathways, while molecular docking (AutoDock Vina) assesses bioactivity .
Q. How should researchers address contradictions in reported bioactivity data (e.g., antimicrobial efficacy)?
- Standardize assay protocols (e.g., MIC testing against S. aureus or E. coli). Variables like solvent (DMSO vs. water), concentration (µg/mL vs. mM), and bacterial strain (ATCC vs. clinical isolates) must be controlled. Cross-validate findings with in silico ADMET predictions .
Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence material properties?
- Weak C–H⋯O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8 Å between aromatic rings) are common. Disorder in crystal packing (e.g., 63:37 occupancy ratios) can affect melting points and solubility. SCXRD and Hirshfeld surface analysis reveal these interactions .
Methodological Considerations
- Handling Air-Sensitive Intermediates : Use Schlenk lines or gloveboxes for reactions involving moisture-sensitive reagents (e.g., Vilsmeier–Haack formylation) .
- Microwave Synthesis Optimization : Adjust power (200–400 W) and irradiation time (3–10 min) based on TLC monitoring. Ethanol is preferred for polar solvents due to its microwave absorption efficiency .
- Toxicity Screening : Intravenous LD₅₀ in mice (180 mg/kg) suggests moderate acute toxicity. Always pair in vivo studies with in vitro cytotoxicity assays (e.g., HepG2 cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
